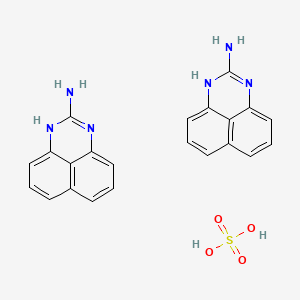
1H-perimidin-2-amine;sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-perimidin-2-amine is a nitrogen-containing heterocyclic compound that belongs to the perimidine family Perimidines are known for their versatile applications in various fields such as life sciences, medical sciences, and industrial chemistry
Preparation Methods
The synthesis of 1H-perimidin-2-amine typically involves the reaction of naphthalene-1,8-diamine with β-keto esters in the presence of a base such as potassium carbonate under microwave irradiation . This method is efficient and yields high purity products. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure consistent quality and yield.
Chemical Reactions Analysis
1H-perimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles, forming substituted perimidine derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures.
Scientific Research Applications
1H-perimidin-2-amine and its derivatives have numerous scientific research applications:
Chemistry: Used as intermediates in the synthesis of complex organic molecules and as ligands in coordination chemistry.
Biology: Investigated for their potential as enzyme inhibitors and their interactions with biological macromolecules.
Medicine: Explored for their cytotoxic properties against cancer cell lines and their potential as therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1H-perimidin-2-amine involves its interaction with molecular targets such as enzymes and proteins. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the particular application and target molecule .
Comparison with Similar Compounds
1H-perimidin-2-amine can be compared with other similar nitrogen-containing heterocycles such as:
Pyrimidine: A simpler structure with similar chemical properties but different biological activities.
Quinazoline: Another tricyclic compound with distinct electronic properties and applications.
Benzimidazole: Known for its pharmaceutical applications and structural similarity to perimidine.
The uniqueness of 1H-perimidin-2-amine lies in its amphoteric chemical properties, allowing it to participate in both electrophilic and nucleophilic reactions, and its ability to form stable complexes with metals .
Properties
CAS No. |
68046-88-8 |
|---|---|
Molecular Formula |
C22H20N6O4S |
Molecular Weight |
464.5 g/mol |
IUPAC Name |
1H-perimidin-2-amine;sulfuric acid |
InChI |
InChI=1S/2C11H9N3.H2O4S/c2*12-11-13-8-5-1-3-7-4-2-6-9(14-11)10(7)8;1-5(2,3)4/h2*1-6H,(H3,12,13,14);(H2,1,2,3,4) |
InChI Key |
SQIVPJBMTZXECY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)NC(=NC3=CC=C2)N.C1=CC2=C3C(=C1)NC(=NC3=CC=C2)N.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















